molecular formula C19H21NO5 B5668850 4-methylphenyl 4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoate

4-methylphenyl 4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoate

Cat. No. B5668850
M. Wt: 343.4 g/mol
InChI Key: FEUOQKXSVUISIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical methods, including ring-opening reactions and catalytic acylation. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone and characterized through FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure and characteristics of related compounds have been extensively studied using various spectroscopic and X-ray diffraction techniques. The FT-IR and FT-Raman spectra, vibrational wavenumbers, and molecular electrostatic potential maps provide detailed insights into the molecular structure, including bond strengths and charge distribution (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving related compounds often lead to the formation of new compounds with diverse properties. For example, methyl 2-benzoylamino-3-oxobutanoate reacts with hydrazines to produce 4-benzoylamino-3-methyl-1H-pyrazol-5(2H)-one and its derivatives through a series of transformations (Bratušek et al., 1998).

Physical Properties Analysis

The physical properties, such as thermal stability and absorption wavelengths, can be determined through TGA, DTA analysis, and UV-Vis spectrophotometry. These properties are crucial for understanding the stability and behavior of compounds under various conditions (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for charge transfer within molecules, can be inferred from HOMO and LUMO analysis, NBO analysis, and molecular docking studies. These analyses reveal insights into the stability, charge delocalization, and possible interactions with biological molecules (Vanasundari et al., 2018).

properties

IUPAC Name

(4-methylphenyl) 4-(2,5-dimethoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)25-19(22)11-10-18(21)20-16-12-15(23-2)8-9-17(16)24-3/h4-9,12H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUOQKXSVUISIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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